

# Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SGR-1505  |           |
| Cat. No.:            | B12375048 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **SGR-1505**, an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** was developed by Schrödinger using their physics-based computational platform and is currently in clinical development for the treatment of relapsed/refractory B-cell malignancies.[1][2][3] Preclinical data have demonstrated that **SGR-1505** is a highly potent and selective inhibitor of MALT1, exhibiting anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2]

#### **Mechanism of Action**

SGR-1505 functions as a potent, small molecule allosteric inhibitor of MALT1's enzymatic activity.[4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is situated downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.[6][7][8] As the sole proteolytic component of the CBM signalosome, MALT1 plays a critical role in mediating nuclear factor kappa B (NF-кB) signaling, a pathway essential for the survival and proliferation of certain B-cell lymphomas.[6][9][10] Constitutive activation of the NF-кB pathway is a defining characteristic of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[4][6] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects in cancer cells.[4][5]





Click to download full resolution via product page

**SGR-1505** Mechanism of Action

## **In Vitro Activity**

**SGR-1505** has demonstrated potent activity in a variety of in vitro assays, confirming its inhibitory effect on MALT1 and its anti-proliferative capabilities in B-cell lymphoma cell lines.



| Assay Type                      | Cell Line                       | IC50      | Reference |
|---------------------------------|---------------------------------|-----------|-----------|
| Biochemical MALT1<br>Inhibition | -                               | 1.3 nM    | [9]       |
| BCL10 Cleavage                  | OCI-LY10                        | 22 nM     | [9]       |
| IL-10 Secretion                 | OCI-LY10                        | 10-100 nM | [5]       |
| Anti-proliferative              | OCI-LY10                        | 71 nM     | [9]       |
| Anti-proliferative              | REC-1 (Mantle Cell<br>Lymphoma) | 57 nM     | [9]       |
| Anti-proliferative              | OCI-LY3 (BTKi-<br>resistant)    | Active    | [4][11]   |

Notably, **SGR-1505** shows anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines.[4][12] Preclinical studies have also indicated that **SGR-1505** is more potent than the competitor MALT1 inhibitor, JNJ-6633.[6][13] For instance, in a human primary T-cell based assay, **SGR-1505** showed at least a ten-fold greater potency than JNJ-6633.[6] Furthermore, approximately a 50-fold lower concentration of **SGR-1505** was required to achieve 90% inhibition of cytokine release in an in vitro whole blood assay from healthy human subjects compared to JNJ-6633.[14]

## **In Vivo Pharmacology**

The anti-tumor efficacy of **SGR-1505** has been evaluated in vivo using xenograft models of B-cell lymphomas.



| Model                                      | Treatment                          | Outcome                                                                      | Reference  |
|--------------------------------------------|------------------------------------|------------------------------------------------------------------------------|------------|
| ABC-DLBCL Cell Line-Derived Xenograft      | SGR-1505<br>Monotherapy            | Tumorostatic and regressive antitumor activity                               | [4][6]     |
| Patient-Derived Xenograft (ABC- DLBCL)     | SGR-1505<br>Monotherapy            | Tumorostatic and regressive antitumor activity                               | [6]        |
| ABC-DLBCL OCI-<br>LY13 Xenograft           | SGR-1505<br>Monotherapy            | Strong antitumor activity                                                    | [9]        |
| Mantle Cell<br>Lymphoma REC-1<br>Xenograft | SGR-1505<br>Monotherapy            | Strong antitumor activity                                                    | [9]        |
| ABC-DLBCL<br>Xenograft                     | SGR-1505 + Ibrutinib<br>(BTKi)     | Tumorostatic and regressive antitumor activity                               | [4][6]     |
| B-cell Lymphoma<br>Models                  | SGR-1505 +<br>BTK/BCL-2 Inhibitors | Strong combination impact on cell viability, overcame druginduced resistance | [2][9][13] |

These studies demonstrate that **SGR-1505** is active as a single agent and also shows synergistic or additive effects when combined with standard-of-care agents like BTK and BCL-2 inhibitors.[1][2] The combination of **SGR-1505** with a BTK inhibitor has been shown to overcome drug-induced resistance in relapsed/refractory B-cell lymphoma models.[9]

### **Pharmacokinetics**

Pharmacokinetic studies of **SGR-1505** have been conducted in multiple species, revealing favorable drug-like properties.



| Species              | Clearance         | Volume of<br>Distribution<br>(L/kg) | Half-life (h) | Oral<br>Bioavailabil<br>ity (%) | Reference |
|----------------------|-------------------|-------------------------------------|---------------|---------------------------------|-----------|
| Mouse                | 9.4<br>mL/min/kg  | 1.2                                 | 1.6           | 57                              | [9]       |
| Rat                  | 3.8<br>mL/min/kg  | 0.98                                | 3.1           | 77                              | [9]       |
| Dog                  | 0.86<br>mL/min/kg | 2.0                                 | 31            | 92                              | [9]       |
| Cynomolgus<br>Monkey | 1.7<br>mL/min/kg  | 0.68                                | 5.0           | 45                              | [9]       |

**SGR-1505** exhibits low clearance and moderate to high oral bioavailability across the tested species.[9]

## **Experimental Protocols**

While specific detailed protocols from the proprietary studies are not publicly available, the following are representative methodologies for the key experiments cited.

### **MALT1 Biochemical Assay**

A biochemical assay to determine the IC50 of **SGR-1505** against MALT1 would typically involve a purified, recombinant MALT1 enzyme and a fluorogenic substrate. The rate of substrate cleavage, and thus enzyme activity, is measured by detecting the increase in fluorescence over time.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Schrödinger, Inc. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress [ir.schrodinger.com]
- 2. Schrödinger, Inc. Schrödinger Receives Fast Track Designation for SGR-1505 for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]



- 3. schrodinger.com [schrodinger.com]
- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 10. Accelerated in silico discovery of SGR-1505: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies American Chemical Society [acs.digitellinc.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Schrödinger Presents Data Supporting Advancement of SGR-1505 and SGR-2921 at American Society of Hematology 2023 Annual Meeting BioSpace [biospace.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#preclinical-pharmacology-of-sgr-1505]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com